Dimethyl 2-acetylcyclopropane-1,1-dicarboxylate
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Overview
Description
Dimethyl 2-acetylcyclopropane-1,1-dicarboxylate is an organic compound with a cyclopropane ring substituted with two ester groups and an acetyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
Dimethyl 2-acetylcyclopropane-1,1-dicarboxylate can be synthesized through the reaction of malonic acid derivatives with 1,2-dihalogeno compounds in the presence of an alcoholate as a condensation agent . The reaction typically involves the gradual addition of the alcoholate to a mixture of the malonic acid derivative and the 1,2-dihalogeno compound in an alcohol solution or suspension .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the general approach involves optimizing the reaction conditions to maximize yield and purity, often using continuous flow reactors and advanced purification techniques.
Chemical Reactions Analysis
Types of Reactions
Dimethyl 2-acetylcyclopropane-1,1-dicarboxylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert the ester groups to alcohols.
Substitution: Nucleophilic substitution reactions can occur at the ester groups or the acetyl group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are typically used.
Substitution: Nucleophiles like amines, alcohols, and thiols can be used under basic or acidic conditions.
Major Products
The major products formed from these reactions include carboxylic acids, alcohols, and substituted derivatives of the original compound.
Scientific Research Applications
Dimethyl 2-acetylcyclopropane-1,1-dicarboxylate has several applications in scientific research:
Biology: The compound can be used in the study of enzyme-catalyzed reactions involving cyclopropane rings.
Industry: Used in the synthesis of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of dimethyl 2-acetylcyclopropane-1,1-dicarboxylate involves its interaction with various molecular targets and pathways. The compound’s cyclopropane ring can undergo ring-opening reactions, leading to the formation of reactive intermediates that can interact with biological molecules. These interactions can affect enzyme activity, protein function, and cellular processes.
Comparison with Similar Compounds
Similar Compounds
- Diethyl cyclopropane-1,1-dicarboxylate
- Dimethyl 1,1-cyclopropanedicarboxylate
- Dimethyl (S)-2-(p-tolyl)cyclopropane-1,1-dicarboxylate
Uniqueness
Dimethyl 2-acetylcyclopropane-1,1-dicarboxylate is unique due to the presence of the acetyl group, which imparts different reactivity and potential applications compared to other cyclopropane-1,1-dicarboxylate derivatives. This structural feature allows for a broader range of chemical transformations and applications in various fields.
Properties
CAS No. |
75073-94-8 |
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Molecular Formula |
C9H12O5 |
Molecular Weight |
200.19 g/mol |
IUPAC Name |
dimethyl 2-acetylcyclopropane-1,1-dicarboxylate |
InChI |
InChI=1S/C9H12O5/c1-5(10)6-4-9(6,7(11)13-2)8(12)14-3/h6H,4H2,1-3H3 |
InChI Key |
ZFWVEIMXMHLTIU-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)C1CC1(C(=O)OC)C(=O)OC |
Origin of Product |
United States |
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